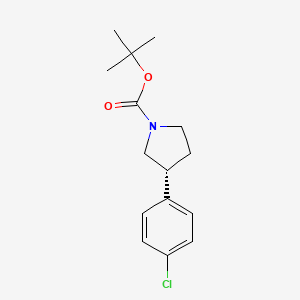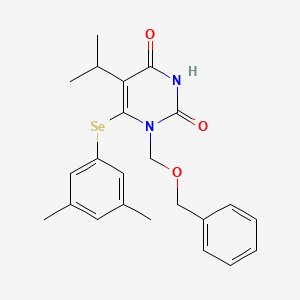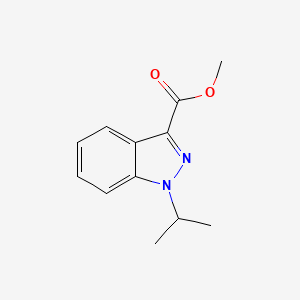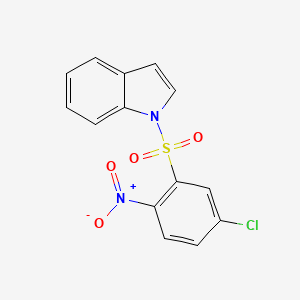
4-Chloro-6-(4-methoxyphenyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-methoxyphenyl)pyrimidine is a type of pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involved a multicomponent synthetic route, where Lewis acids played an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield of the compound ZA3 was 80%, and its melting point was 91–92°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Isostructural Nature and Hydrogen Bonding : Compounds structurally similar to 4-Chloro-6-(4-methoxyphenyl)pyrimidine, like 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, exhibit isostructural and essentially isomorphous characteristics. The significance of such compounds lies in their crystal and molecular structures, which are linked via hydrogen bonds forming intricate sheet structures (Trilleras et al., 2009).
Antiviral Activity
- Inhibition of Retrovirus Replication : Derivatives of pyrimidine, including those with structural similarities to this compound, have shown to inhibit retrovirus replication in cell culture, marking them as potential candidates for antiretroviral therapies (Hocková et al., 2003).
Synthesis and Characterization
- Synthetic Methods and Molecular Structure Analysis : The synthesis of compounds related to this compound involves various chemical reactions, such as condensation and nucleophilic substitution, with their structures confirmed through spectroscopic methods and X-ray diffraction (Al‐Refai et al., 2014).
Nonlinear Optical Properties
- Potential in Nonlinear Optics : Pyrimidine derivatives, including those structurally related to this compound, have been explored for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronics and other high-tech fields (Hussain et al., 2020).
Anticancer Intermediates
- Role in Anticancer Drug Synthesis : Pyrimidine derivatives, including 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, serve as important intermediates in the synthesis of small molecule anticancer drugs (Kou & Yang, 2022).
Antibacterial Properties
- Antibacterial Agent Synthesis : Pyrimidine derivatives, related to this compound, have been synthesized and evaluated for their antibacterial properties, with activity linked to the cyclization to the pyrimido[4,5-d]pyrimidine system (Cieplik et al., 2008).
Chemical Reactivity and Biological Evaluation
- Diverse Chemical Reactions and Biological Activity : Compounds related to this compound undergo various chemical reactions to construct different nitrogen heterocyclic compounds. Their biological activities have been investigated, providing insights into potential therapeutic applications [(Farouk et al., 2021)](https://consensus.app/papers/synthesis-chemical-reactivity-evaluation-novel-farouk/440b7e2e43d25213b013dc57d51c5030/?utm_source=chatgpt).
Herbicidal Activity
- Potential as Herbicides : Some derivatives of pyrimidine have shown significant herbicidal activities, indicating the potential of this compound-related compounds in agricultural applications (Li Gong-chun, 2011).
Non-Covalent Interaction Studies
- Study of Non-Covalent Interactions : The investigation of non-covalent interactions in compounds similar to this compound can provide insights into molecular behavior, crucial for understanding their potential in various applications (Zhang et al., 2018).
Imaging Agents for Parkinson's Disease
- Potential PET Agent for Parkinson's Disease : Derivatives of pyrimidine, like 4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, are synthesized for use as PET agents, suggesting a possible application for this compound in neurological imaging, specifically in Parkinson's disease (Wang et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKYVMAYAGBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173064-29-4 | |
| Record name | 4-chloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)



![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)




![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)

